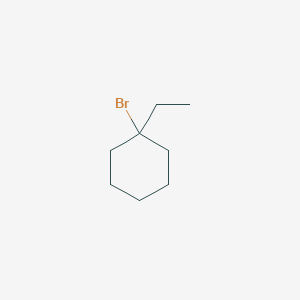

1-Bromo-1-ethylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

931-95-3 |

|---|---|

Molecular Formula |

C8H15Br |

Molecular Weight |

191.11 g/mol |

IUPAC Name |

1-bromo-1-ethylcyclohexane |

InChI |

InChI=1S/C8H15Br/c1-2-8(9)6-4-3-5-7-8/h2-7H2,1H3 |

InChI Key |

ISYSBGSTMJRWFL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCC1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Bromo-1-ethylcyclohexane from 1-ethylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-1-ethylcyclohexane from 1-ethylcyclohexanol (B155962). The primary method detailed is the nucleophilic substitution reaction using hydrobromic acid, a robust and well-established procedure for the preparation of tertiary alkyl halides. This document outlines the underlying reaction mechanism, a detailed experimental protocol, and key quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Core Synthesis Pathway: SN1 Reaction

The conversion of 1-ethylcyclohexanol to this compound proceeds via a unimolecular nucleophilic substitution (S(_N)1) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group of the alcohol by hydrobromic acid. This protonation transforms the poor leaving group (-OH) into a much better leaving group (H(_2)O). Subsequently, the departure of a water molecule results in the formation of a stable tertiary carbocation. The reaction concludes with the nucleophilic attack of the bromide ion on the carbocation, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 1-ethylcyclohexanol. These values are based on a representative experimental protocol and may be optimized for specific laboratory conditions.

| Parameter | Value | Notes |

| Reactants | ||

| 1-ethylcyclohexanol | 1.0 molar equivalent | Starting tertiary alcohol |

| Hydrobromic acid (48% aq.) | 2.0 - 3.0 molar equivalents | Reagent and acid catalyst |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction. |

| Reaction Time | 1 - 2 hours | Reaction is typically rapid for tertiary alcohols. |

| Work-up & Purification | ||

| Extraction Solvent | Diethyl ether or Dichloromethane | Used to separate the product from the aqueous layer. |

| Washing Solutions | Water, 5% Sodium bicarbonate (aq.), Brine | To remove unreacted acid and other aqueous impurities. |

| Drying Agent | Anhydrous sodium sulfate (B86663) or Magnesium sulfate | To remove residual water from the organic phase. |

| Purification Method | Distillation under reduced pressure | To obtain the pure product. |

| Yield | ||

| Theoretical Yield | Dependent on starting material quantity | Calculated based on the stoichiometry of the reaction. |

| Expected Yield | 75-85% | Typical yields for S(_N)1 reactions of this type. |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 1-ethylcyclohexanol.

Materials:

-

1-ethylcyclohexanol

-

Hydrobromic acid (48% aqueous solution)

-

Diethyl ether (or dichloromethane)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Ice

Equipment:

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Condenser (for reflux, if heating is required)

-

Distillation apparatus (for purification)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 1-ethylcyclohexanol. Cool the flask in an ice bath.

-

Addition of Hydrobromic Acid: Slowly add a 2 to 3 molar excess of 48% aqueous hydrobromic acid to the stirred alcohol. The addition should be done carefully to control the exothermic reaction.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for approximately 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of a suitable organic solvent, such as diethyl ether or dichloromethane, and shake gently to extract the product. Allow the layers to separate.

-

Remove the lower aqueous layer.

-

Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. After each wash, separate and discard the aqueous layer.

-

-

Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

-

Solvent Removal: Decant or filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows involved in the synthesis of this compound.

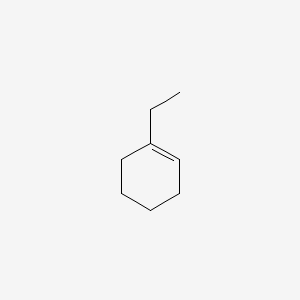

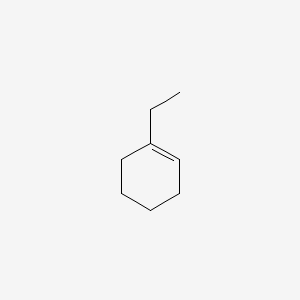

mechanism of electrophilic addition of HBr to 1-ethylcyclohexene

An In-Depth Technical Guide to the Electrophilic Addition of HBr to 1-Ethylcyclohexene (B74122)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the mechanism, regioselectivity, and stereochemistry of the electrophilic addition of hydrogen bromide (HBr) to 1-ethylcyclohexene. It also explores the alternative free-radical addition pathway and includes a representative experimental protocol.

Core Mechanism: Electrophilic Addition

The reaction of HBr with 1-ethylcyclohexene is a classic example of electrophilic addition to an alkene.[1][2][3] The electron-rich pi (π) bond of the alkene acts as a nucleophile, attacking the electrophilic proton of the HBr molecule.[1][3] This process occurs in two primary steps.

Step 1: Protonation and Formation of a Carbocation Intermediate

The initial step involves the attack of the alkene's π electrons on the hydrogen atom of HBr, leading to the formation of a carbon-hydrogen bond.[3][4] This breaks the H-Br bond, with the bromine atom taking both electrons to become a bromide anion (Br⁻). The key aspect of this step is the formation of a carbocation intermediate on one of the carbon atoms of the original double bond.[1][2]

For 1-ethylcyclohexene, an unsymmetrical alkene, the proton can add to either carbon of the double bond, potentially forming two different carbocation intermediates: a tertiary carbocation or a secondary carbocation.

Step 2: Nucleophilic Attack by Bromide

In the second step, the bromide anion, a nucleophile, attacks the positively charged carbon of the carbocation.[1][4] This results in the formation of a new carbon-bromine bond and the final alkyl halide product.

Regioselectivity: Markovnikov's Rule

The regioselectivity of the addition is governed by Markovnikov's rule, which states that in the addition of a protic acid HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, and the halide (X) attaches to the more substituted carbon.[5][6][7]

The underlying principle of this rule is the relative stability of the carbocation intermediates. Carbocation stability follows the order: tertiary > secondary > primary.[8]

-

Pathway A (Favored): Addition of the proton to the carbon atom of the double bond that is part of the ethyl group results in a more stable tertiary carbocation.

-

Pathway B (Disfavored): Addition of the proton to the carbon atom of the double bond within the cyclohexene (B86901) ring results in a less stable secondary carbocation.

Due to the greater stability of the tertiary carbocation, the reaction proceeds predominantly through Pathway A.[1][5] This leads to the formation of 1-bromo-1-ethylcyclohexane as the major product.

Signaling Pathway for Markovnikov Addition

Caption: Markovnikov addition of HBr to 1-ethylcyclohexene.

Stereochemistry

The tertiary carbocation intermediate formed in the reaction is sp² hybridized and has a planar geometry. The nucleophilic bromide ion can therefore attack this planar carbocation from either face with equal probability.[4] Since the carbon atom bonded to the bromine in the product, this compound, is a chiral center, this non-selective attack results in the formation of a racemic mixture of the (R) and (S) enantiomers.

Anti-Markovnikov Addition: The Peroxide Effect

In the presence of peroxides (ROOR), light, or heat, the addition of HBr to alkenes proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[9][10] This phenomenon is known as the peroxide effect or the Kharasch effect.[9] It is important to note that this is specific to HBr; HCl and HI do not undergo anti-Markovnikov addition in the presence of peroxides.[9]

Mechanism of Free-Radical Addition:

-

Initiation: The peroxide homolytically cleaves to form two alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

-

Propagation: The bromine radical adds to the double bond of 1-ethylcyclohexene. This addition occurs in a way that forms the more stable radical intermediate. In this case, the bromine radical adds to the less substituted carbon to form a more stable tertiary radical. This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

This mechanism results in the formation of 1-bromo-2-ethylcyclohexane as the major product.

Signaling Pathway for Anti-Markovnikov Addition

Caption: Anti-Markovnikov (free-radical) addition of HBr.

Quantitative Data Summary

The following table summarizes representative quantitative data for the addition of HBr to 1-ethylcyclohexene under different conditions. Yields and regioselectivity can vary based on specific reaction conditions such as solvent, temperature, and concentration.

| Reaction Condition | Major Product | Minor Product | Regioselectivity (Major:Minor) | Typical Yield |

| HBr in Acetic Acid | This compound | 1-Bromo-2-ethylcyclohexane | >95:5 | ~85-95% |

| HBr with ROOR, heat | 1-Bromo-2-ethylcyclohexane | This compound | >95:5 | ~80-90% |

Experimental Protocols

A. Protocol for Markovnikov Addition of HBr

This protocol is a representative procedure for the hydrobromination of an alkene.

Objective: To synthesize this compound from 1-ethylcyclohexene.

Materials:

-

1-ethylcyclohexene

-

30% HBr in acetic acid

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethylcyclohexene (1 equivalent) in a minimal amount of a non-polar, aprotic solvent like dichloromethane (B109758) or diethyl ether.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add 30% HBr in acetic acid (1.1 equivalents) to the stirred solution over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Carefully add cold water and extract the organic layer.

-

Wash the organic layer sequentially with a 5% aqueous NaHCO₃ solution (to neutralize excess acid) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, this compound.

-

The product can be further purified by distillation or column chromatography if necessary.

B. Protocol for Anti-Markovnikov Addition of HBr

Objective: To synthesize 1-bromo-2-ethylcyclohexane from 1-ethylcyclohexene.

Materials:

-

1-ethylcyclohexene

-

HBr (gas or solution in a non-polar solvent)

-

Benzoyl peroxide (or another radical initiator)

-

Anhydrous, non-polar solvent (e.g., pentane (B18724) or CCl₄)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel equipped with a reflux condenser and a gas inlet

-

UV lamp or heat source

Procedure:

-

To a flame-dried, three-neck flask equipped with a reflux condenser, magnetic stir bar, and gas inlet, add 1-ethylcyclohexene (1 equivalent) and a non-polar solvent like pentane.

-

Add a catalytic amount of benzoyl peroxide (approx. 0.02 equivalents).

-

Bubble HBr gas through the solution or add a solution of HBr in the reaction solvent while irradiating the mixture with a UV lamp or heating to initiate the radical reaction.

-

Continue the reaction for several hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and transfer it to a separatory funnel.

-

Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any remaining peroxides, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 1-bromo-2-ethylcyclohexane by distillation.

References

- 1. HBr Addition to an Alkene [iverson.cm.utexas.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alevelh2chemistry.com [alevelh2chemistry.com]

- 9. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]

- 10. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

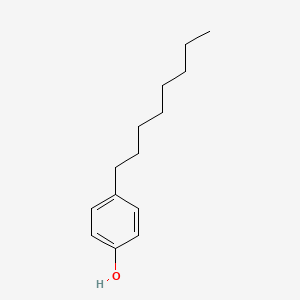

An In-depth Technical Guide to the Physical Properties of 1-Bromo-1-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-1-ethylcyclohexane (CAS No. 931-95-3).[1][2] Due to the limited availability of experimental data for this specific compound, this guide also includes information on its isomers and outlines general experimental protocols for the determination of key physical characteristics.

Quantitative Data Summary

The physical properties of this compound and its isomers are summarized in the table below. It is important to note that some data points are for isomeric compounds and should be used as an estimation for this compound.

| Property | Value | Compound |

| Molecular Formula | C₈H₁₅Br | This compound |

| Molecular Weight | 191.11 g/mol | This compound[2] |

| Boiling Point | 70.5-71 °C at 6 Torr | (1-Bromoethyl)cyclohexane[3] |

| Density | 1.2096 g/cm³ at 25°C | (1-Bromoethyl)cyclohexane[3] |

| Refractive Index | Data not available | |

| LogP | 3.35010 | (1-Bromoethyl)cyclohexane[3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

1. Determination of Boiling Point by Distillation

The boiling point of a liquid is a crucial physical property for its identification, characterization, and purification. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum source, and a heating mantle.

-

Procedure:

-

The crude this compound is placed in the round-bottom flask along with boiling chips.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

-

The system is evacuated to the desired pressure (e.g., 6 Torr).[3]

-

The heating mantle is turned on, and the temperature is gradually increased.

-

The temperature at which the liquid consistently condenses and is collected in the receiving flask is recorded as the boiling point at that specific pressure.

-

For purification, fractions are collected over a narrow temperature range.[4]

-

2. Determination of Density

Density is a fundamental physical property that relates the mass of a substance to its volume.

-

Apparatus: A pycnometer (a specific gravity bottle), a balance, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the pycnometer filled with the sample is determined at the same constant temperature.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_water) * ρ_water where ρ is the density and m is the mass.

-

3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a valuable property for identifying and assessing the purity of a liquid compound.

-

Apparatus: A refractometer (e.g., an Abbe refractometer) and a constant temperature source.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

-

Logical Relationship: Synthesis of this compound

While no signaling pathways involve this compound, a logical workflow for its synthesis can be visualized. A common method for the preparation of tertiary alkyl halides is the reaction of the corresponding alcohol with a hydrohalic acid. The following diagram illustrates the synthesis of this compound from 1-ethylcyclohexanol.

Caption: Synthesis of this compound from 1-Ethylcyclohexanol.

References

solubility of 1-Bromo-1-ethylcyclohexane in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-1-ethylcyclohexane in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Due to the absence of specific quantitative solubility data in publicly accessible literature, this document focuses on the fundamental principles governing its solubility, predicted qualitative solubility in a range of solvents, and detailed experimental protocols for the precise quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory researchers, enabling informed solvent selection for synthesis, purification, and formulation involving this compound.

Introduction to this compound and its Solubility

This compound is a tertiary bromoalkane with the chemical formula C₈H₁₅Br. Its structure, consisting of a cyclohexane (B81311) ring substituted with both a bromine atom and an ethyl group on the same carbon, dictates its physical and chemical properties, including its solubility. The principle of "like dissolves like" is the cornerstone for understanding the solubility of this compound.[1] Haloalkanes, such as this compound, tend to be soluble in organic solvents because the intermolecular forces being broken in the separate solute and solvent are of similar strength to the new intermolecular attractions formed between the haloalkane and solvent molecules.[2][3][4]

The key intermolecular forces at play are London dispersion forces and dipole-dipole interactions.[1][5] The bulky, nonpolar cyclohexane and ethyl groups contribute to significant van der Waals forces, while the carbon-bromine bond introduces a dipole moment, making the molecule moderately polar. However, the large nonpolar surface area suggests that this compound is significantly lipophilic, indicating poor solubility in water but good solubility in non-polar solvents.[6]

Predicted Solubility Profile

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |

| Non-Polar | Hexane | High / Miscible | "Like dissolves like"; both solute and solvent are non-polar and dominated by London dispersion forces. |

| Toluene (B28343) | High / Miscible | The non-polar aromatic ring of toluene interacts favorably with the non-polar alkyl portions of the solute. | |

| Diethyl Ether | High / Miscible | Although it has a dipole moment, diethyl ether is a common solvent for haloalkanes due to its largely non-polar character.[5] | |

| Polar Aprotic | Acetone (B3395972) | High | The ketone group in acetone can engage in dipole-dipole interactions with the C-Br bond of the solute. |

| Ethyl Acetate | High | The ester functionality provides polarity that can interact with the solute's dipole moment. | |

| Dichloromethane | High / Miscible | As a halogenated hydrocarbon, it is an excellent solvent for other haloalkanes.[5] | |

| Polar Protic | Ethanol (B145695) | Moderate to High | The hydroxyl group can interact with the solute's dipole, but the non-polar alkyl chain of ethanol is also compatible. |

| Methanol | Moderate | Similar to ethanol, but the smaller alkyl chain makes it more polar, potentially reducing solubility compared to ethanol. | |

| Water | Low / Immiscible | The strong hydrogen bonding network of water is not effectively disrupted by the weaker dipole-dipole and dispersion forces of this compound.[2][4][5] |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental methodologies can be employed.

Isothermal Equilibrium Method followed by Gas Chromatography (GC) Analysis

This is a robust method for determining the solubility of a liquid in a solvent.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, ethanol, acetone)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps (B75204) and PTFE septa

-

Syringes and syringe filters (0.22 µm)

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved phase has settled.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, tared vial to remove any undissolved microdroplets.

-

Determine the mass of the collected saturated solution.

-

-

GC Analysis:

-

Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.

-

Analyze the calibration standards and the filtered saturated solution by GC.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

-

Data Presentation:

-

Express the solubility in units such as g/100 mL, mol/L, or mole fraction.

-

Visual Miscibility Determination

For determining if this compound is miscible in a solvent, a simple visual method can be used.

Objective: To determine if this compound and a given solvent are miscible in all proportions.

Materials:

-

This compound

-

Selected organic solvents

-

Graduated cylinders or test tubes

-

Vortex mixer

Procedure:

-

In a graduated cylinder or test tube, combine this compound and the test solvent in various ratios (e.g., 1:9, 1:1, 9:1 by volume).

-

After each addition, cap and vortex the mixture for at least 30 seconds.

-

Allow the mixture to stand and visually inspect for phase separation. The formation of a single, clear liquid phase indicates miscibility at that proportion. If the mixture is cloudy or separates into layers, the liquids are immiscible or partially miscible.[7]

Visualization of Solubility Principles

The following diagram illustrates the logical relationship between the properties of this compound (solute) and a generic organic solvent, and how these factors influence solubility.

Caption: Logical relationship between solute-solvent properties and solubility.

Conclusion

References

1-Bromo-1-ethylcyclohexane CAS number and molecular weight

An In-depth Technical Guide on 1-Bromo-1-ethylcyclohexane

This guide provides essential technical data for researchers, scientists, and professionals in drug development on the chemical compound this compound.

Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below.

| Parameter | Value | Source |

| CAS Number | 931-95-3 | [1][2][3][4] |

| Molecular Formula | C8H15Br | [1][2][3] |

| Molecular Weight | 191.11 g/mol | [1][5] |

| Exact Mass | 190.03600 | [2] |

| LogP | 3.49420 | [2] |

Structural and Relational Information

The following diagram illustrates the relationship between the chemical name and its primary identifiers.

References

structural formula and IUPAC name of 1-Bromo-1-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-ethylcyclohexane is a tertiary alkyl halide with the IUPAC name This compound . Its structure consists of a cyclohexane (B81311) ring substituted at the first carbon position with both a bromine atom and an ethyl group. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity, tailored for professionals in the fields of chemical research and drug development. Due to the limited availability of specific experimental data for this compound in public databases, this guide combines established information with data from structurally analogous compounds and predicted spectroscopic values.

Chemical Structure and Properties

The structural formula of this compound is C8H15Br. The molecule features a central cyclohexane ring with a bromine atom and an ethyl group attached to the same carbon atom, creating a tertiary bromoalkane.

Structural Representation:

-

Molecular Formula: C8H15Br

-

IUPAC Name: this compound

-

CAS Number: 931-95-3

-

Molecular Weight: 191.11 g/mol

-

SMILES: CCC1(Br)CCCCC1

-

InChIKey: ISYSBGSTMJRWFL-UHFFFAOYSA-N

A summary of key physicochemical properties, including experimental data for related compounds and predicted values, is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 1-Bromo-1-methylcyclohexane (Experimental) | Bromocyclohexane (Experimental) |

| Molecular Weight ( g/mol ) | 191.11 | 177.08 | 163.06 |

| Boiling Point (°C) | No data available | 68-69 °C @ 20 mmHg | 166-167 °C @ 760 mmHg |

| Density (g/mL) | No data available | 1.22 g/mL at 25 °C | 1.324 g/mL at 20 °C |

| Refractive Index | No data available | 1.495 at 20 °C | 1.495 at 20 °C |

| LogP | 3.49 | 2.8 | 3.37 |

Synthesis Protocols

Method 1: Electrophilic Addition of HBr to an Alkene

This method involves the reaction of an appropriate alkene, such as 1-ethylcyclohexene (B74122) or ethylidenecyclohexane, with hydrogen bromide (HBr). The reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond to form the tertiary carbocation intermediate, which is then attacked by the bromide ion.

Experimental Protocol (General):

-

Reaction Setup: Dissolve the starting alkene (1-ethylcyclohexene or ethylidenecyclohexane) in a suitable inert solvent (e.g., dichloromethane (B109758) or pentane) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.

-

Addition of HBr: Bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise while maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with a cold, saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by a wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Method 2: Nucleophilic Substitution of a Tertiary Alcohol

This method involves the reaction of 1-ethylcyclohexanol (B155962) with a brominating agent, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction proceeds via an SN1 mechanism, where the hydroxyl group is protonated to form a good leaving group (water), which then departs to form a stable tertiary carbocation. The carbocation is subsequently attacked by a bromide ion.

Experimental Protocol (General):

-

Reaction Setup: Place 1-ethylcyclohexanol in a round-bottom flask with a magnetic stirrer. Cool the flask in an ice bath.

-

Addition of HBr: Slowly add concentrated hydrobromic acid to the alcohol with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction may be gently heated to ensure completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel. The organic layer (containing the product) will typically be the upper layer. Wash the organic layer with water, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic layer over anhydrous calcium chloride, filter, and purify the product by distillation.

The logical workflow for the synthesis of this compound is depicted in the following diagram.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Bromo-1-ethylcyclohexane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This technical guide provides a detailed prediction and theoretical analysis of the ¹H and ¹³C NMR spectra for 1-bromo-1-ethylcyclohexane. Due to the absence of publicly available experimental spectra for this specific compound, this paper leverages established NMR principles, including substituent effects, conformational analysis, and chemical shift theory, supported by data from analogous structures such as bromocyclohexane (B57405) and ethylcyclohexane. The guide presents predicted chemical shifts, multiplicities, and integration values in structured tables. Furthermore, it includes a standardized experimental protocol for acquiring such spectra and utilizes Graphviz diagrams to visualize the molecular structure and the logical workflow for spectral prediction.

Introduction and Structural Analysis

This compound is a tertiary alkyl halide featuring a cyclohexane (B81311) ring substituted at the C1 position with both a bromine atom and an ethyl group. The analysis of its NMR spectra requires an understanding of its three-dimensional structure and conformational dynamics.

The cyclohexane ring predominantly exists in a rapidly interconverting chair conformation at room temperature. The presence of two substituents on the same carbon (C1) means that one substituent of the adjacent methylene (B1212753) groups (e.g., C2) will be axial and the other equatorial. Due to rapid chair-flipping, the observed spectrum is a time-averaged representation of the conformational isomers. Protons in axial positions are generally more shielded (resonate at a lower chemical shift) compared to their equatorial counterparts.[1][2] The electronegative bromine atom exerts a significant deshielding effect on nearby carbons and protons, which is the primary factor influencing the chemical shifts of the C1, C2, and C6 positions.[3][4][5]

Below is a diagram of the molecular structure with atom numbering used for spectral assignment throughout this guide.

Caption: Labeled structure of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to show six distinct signals. Due to the rapid conformational averaging, C2 and C6 become chemically equivalent, as do C3 and C5. The quaternary carbon (C1), the para-carbon (C4), and the two carbons of the ethyl group (C7 and C8) are unique. The predicted chemical shifts are based on the deshielding effect of the bromine atom and standard values for substituted alkanes.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |

| C8 | 8 - 12 | CH₃ | Primary alkyl carbon, most upfield signal. |

| C3, C5 | 25 - 27 | CH₂ | Gamma (γ) to bromine; minimal substituent effect. |

| C4 | 26 - 28 | CH₂ | Delta (δ) to bromine; least affected ring carbon. |

| C7 | 30 - 35 | CH₂ | Beta (β) to bromine and attached to a quaternary carbon, causing deshielding. |

| C2, C6 | 35 - 40 | CH₂ | Beta (β) to bromine; significantly deshielded. |

| C1 | 70 - 75 | C (Quaternary) | Alpha (α) to bromine; strongly deshielded by the electronegative halogen. |

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be more complex due to overlapping signals of the cyclohexane ring protons and spin-spin coupling. Four distinct signals are predicted. The protons on the ethyl group will give rise to a clear quartet and triplet. The ten protons on the cyclohexane ring are diastereotopic, but due to signal overlap at room temperature, they will likely appear as complex, broad multiplets.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale |

| H8 (-CH₃) | 0.9 - 1.2 | 3H | Triplet (t) | Coupled to the two H7 protons. Most upfield signal. |

| H3, H4, H5 | 1.4 - 1.9 | 6H | Multiplet (m) | Ring protons distant from the bromine substituent. Likely to be a complex, overlapping signal. |

| H7 (-CH₂-) | 1.8 - 2.1 | 2H | Quartet (q) | Coupled to the three H8 protons. Deshielded by proximity to C1 and the bromine atom. |

| H2, H6 | 1.9 - 2.2 | 4H | Multiplet (m) | Ring protons on carbons adjacent to the bromine-substituted carbon (C1). Most deshielded of the ring protons. |

Table 2: Predicted ¹H NMR Data for this compound.

Logical Workflow for NMR Prediction

The process of predicting NMR spectra from a chemical structure follows a systematic workflow. This involves analyzing the molecule's symmetry and electronic features to estimate the number of signals, their chemical shifts, and their coupling patterns.

Caption: Workflow for predicting the NMR spectra of a molecule.

Standard Experimental Protocol for NMR Analysis

This section outlines a standard methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for a compound like this compound.

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the purified liquid or solid sample.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be inert and effectively dissolve the analyte.

-

Internal Standard: Add a small quantity of an internal standard, typically tetramethylsilane (B1202638) (TMS), to provide a reference peak at 0.00 ppm.

-

Transfer: Using a pipette, transfer the final solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4-5 cm).

B. Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent. Perform shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds between pulses to allow for full magnetization recovery.

-

Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Technique: Proton-decoupled mode is standard to produce a spectrum with singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A wide spectral width (e.g., 0-220 ppm) is used to encompass all possible carbon resonances.

-

C. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into the frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: A baseline correction algorithm is applied to remove any broad distortions.

-

Calibration: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: For ¹H NMR, the relative areas under the peaks are integrated to determine the proton ratios. For both ¹H and ¹³C spectra, the precise chemical shift of each peak is identified.

Conclusion

This guide provides a comprehensive theoretical prediction of the ¹H and ¹³C NMR spectra of this compound. The predicted data, summarized in tabular form, is derived from fundamental NMR principles and comparison with structurally related molecules. The key spectral features are governed by the strong deshielding effect of the bromine atom on its local environment and the complex spin-spin coupling among the diastereotopic cyclohexane protons. The provided workflow and experimental protocol serve as a practical reference for researchers engaged in the structural characterization of novel organic compounds. Experimental verification is recommended to confirm these theoretical predictions.

References

An In-depth Technical Guide to the Characteristic C-Br Stretching Frequency in the IR Spectrum of 1-Bromo-1-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the characteristic carbon-bromine (C-Br) stretching frequency in the infrared (IR) spectrum of 1-Bromo-1-ethylcyclohexane, a tertiary bromoalkane. This document details the expected spectral region for the C-Br stretching vibration, factors influencing this frequency, and standardized experimental protocols for obtaining high-quality IR spectra.

Introduction to C-Br Stretching Vibrations in Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule's vibrational and rotational modes. The C-Br bond, like other covalent bonds, undergoes stretching and bending vibrations at specific frequencies. The stretching vibration, which involves a change in the interatomic distance along the bond axis, gives rise to a characteristic absorption band in the "fingerprint" region of the IR spectrum. The position of this band is influenced by the mass of the atoms and the strength of the bond. Due to the relatively high mass of the bromine atom, the C-Br stretching frequency is found at lower wavenumbers, typically in the range of 690-515 cm⁻¹ for bromoalkanes.[1][2][3]

For tertiary alkyl halides, such as this compound, the C-Br stretching frequency is expected to be at the lower end of this range. This is analogous to the trend observed for alkyl chlorides, where tertiary chlorides absorb at lower frequencies than primary chlorides.

Predicted C-Br Stretching Frequency for this compound

| Compound Name | Structure | Type of Bromoalkane | Observed/Expected C-Br Stretching Frequency (cm⁻¹) |

| General Bromoalkanes | R-Br | - | 690 - 515 |

| tert-Butyl bromide | (CH₃)₃C-Br | Tertiary | ~750 - 500 |

| 1-Bromoadamantane | C₁₀H₁₅Br | Tertiary | Expected in the lower end of the 690-515 range |

| This compound | c-C₆H₁₀(Br)(CH₂CH₃) | Tertiary | Predicted: ~600 - 500 cm⁻¹ |

The C-Br stretching vibration in 2-bromo-2-methylpropane (B165281) (tert-butyl bromide) is observed in the range of approximately 750 to 500 cm⁻¹.[4] Given the structural similarities, the C-Br stretch in this compound is anticipated to appear in a comparable, and likely the lower, portion of this region.

Experimental Protocols for Acquiring IR Spectra of Liquid Bromoalkanes

To obtain a high-quality IR spectrum of a liquid sample like this compound, two primary methods are commonly employed: Transmission spectroscopy of a neat liquid and Attenuated Total Reflectance (ATR) spectroscopy.

Neat Liquid Transmission Method

This traditional method involves placing a thin film of the pure liquid sample between two infrared-transparent salt plates.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Desiccator for storing salt plates

-

Appropriate solvent for cleaning (e.g., anhydrous acetone (B3395972) or methylene (B1212753) chloride)

-

Gloves

Procedure:

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and clean with a volatile, non-hygroscopic solvent. Handle the plates by their edges to avoid moisture from fingerprints.

-

Sample Application: Place one to two drops of this compound onto the center of one salt plate using a Pasteur pipette.[5]

-

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid trapping air bubbles.

-

Spectrum Acquisition:

-

Place the sandwiched plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with an appropriate solvent to remove all traces of the sample. Return the clean, dry plates to a desiccator.[5]

Attenuated Total Reflectance (ATR) Method

ATR is a modern, convenient technique that requires minimal sample preparation. It is ideal for both liquid and solid samples.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Micropipette or Pasteur pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Crystal Cleaning: Ensure the ATR crystal surface is clean. Wipe it gently with a lint-free cloth dampened with an appropriate solvent.

-

Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument will measure the infrared beam that has been internally reflected within the crystal and has interacted with the sample at the surface.

-

Data Processing: The software will generate the final spectrum after background correction.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Logical Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for identifying the C-Br stretch and the relationship between molecular structure and the observed IR frequency.

Caption: Workflow for IR spectral acquisition and analysis.

Caption: Key factors that determine the C-Br IR frequency.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Bromo-1-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-1-ethylcyclohexane. Due to the absence of a publicly available experimental spectrum for this specific compound, this document leverages established principles of mass spectrometry, including the known fragmentation behaviors of alkyl halides and substituted cycloalkanes, to construct a theoretical fragmentation pathway and the resulting mass spectrum.

Predicted Mass Spectrum Data

The expected quantitative data for the major fragment ions of this compound upon electron ionization is summarized below. The molecular formula for this compound is C8H15Br, with a molecular weight of approximately 190/192 g/mol , accounting for the two major isotopes of bromine (79Br and 81Br). The presence of bromine is expected to result in characteristic isotopic peaks (M+ and M+2) of nearly equal abundance for all bromine-containing fragments.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 190/192 | [C8H15Br]+• | - | Low |

| 161/163 | [C6H10Br]+ | •C2H5 | Moderate |

| 111 | [C8H15]+ | •Br | Moderate to High |

| 83 | [C6H11]+ | •C2H5, •Br | High |

| 82 | [C6H10]+• | C2H5Br | Moderate |

| 55 | [C4H7]+ | C4H8, •Br | High |

| 29 | [C2H5]+ | C6H10Br | Moderate |

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion ([C8H15Br]+•) is anticipated to proceed through several key pathways, driven by the stability of the resulting carbocations and radical species.

-

Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the carbon-carbon bond adjacent to the bromine-bearing carbon (the alpha-carbon). Loss of the ethyl radical (•C2H5) is a highly probable event, leading to the formation of a stable tertiary carbocation containing bromine at m/z 161/163.

-

Heterolytic Cleavage (Loss of Bromine Radical): Direct cleavage of the carbon-bromine bond results in the loss of a bromine radical (•Br). This pathway forms the ethylcyclohexyl cation at m/z 111.

-

Consecutive Fragmentation: The initial fragment ions can undergo further fragmentation. The ion at m/z 111 can lose an ethene molecule (C2H4) via a retro-Diels-Alder-type rearrangement of the cyclohexyl ring, or through other rearrangements, to produce a highly abundant fragment at m/z 83. Alternatively, the ion at m/z 161/163 can lose a bromine radical to also form the ion at m/z 82.

-

Ring Opening and Cleavage: The cyclohexyl ring can undergo opening followed by a series of bond cleavages, leading to the formation of smaller, stable alkenyl cations, such as the prominent ion at m/z 55.

-

Formation of the Ethyl Cation: Cleavage of the bond between the ethyl group and the cyclohexane (B81311) ring can also result in the formation of the ethyl cation ([C2H5]+) at m/z 29.

The following diagram illustrates the proposed primary fragmentation pathways:

Caption: Proposed fragmentation of this compound.

Experimental Protocols

A standard experimental protocol for obtaining the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Sample Dilution: A small amount of this compound is dissolved in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to an appropriate concentration (e.g., 100 µg/mL).

-

Standard Preparation: For quantitative analysis, a series of calibration standards would be prepared in the same solvent. An internal standard might also be added.

Gas Chromatography (GC)

-

Injector: A split/splitless injector is typically used, with an injection volume of 1 µL. The injector temperature would be set to a value that ensures rapid volatilization of the sample without thermal degradation, for instance, 250°C.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is suitable for separating the analyte from any impurities.

-

Oven Temperature Program: A temperature program is employed to ensure good chromatographic separation. An example program would be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI) is the standard method for generating fragment-rich spectra for library matching and structural elucidation.

-

Ion Source Temperature: The ion source temperature is typically maintained at around 230°C.

-

Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.[1]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that encompasses the molecular ion and expected fragments, for example, m/z 40-300.

-

Data Acquisition: Data is acquired in full scan mode to obtain a complete mass spectrum.

The following diagram outlines the general experimental workflow for GC-MS analysis:

Caption: GC-MS experimental workflow.

References

conformational analysis of axial vs equatorial bromine in 1-Bromo-1-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomers of 1-bromo-1-ethylcyclohexane, focusing on the energetic differences between the axial and equatorial positions of the bromine and ethyl substituents. This analysis is critical for understanding the molecule's reactivity, spectroscopic properties, and potential interactions in a biological context, which are key considerations in drug development and chemical research.

Core Principles of Conformational Analysis in Substituted Cyclohexanes

The chair conformation is the most stable arrangement of the cyclohexane (B81311) ring, minimizing both angle and torsional strain. In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). The interchange between these two positions occurs rapidly at room temperature through a process called a ring flip.

The relative stability of the two chair conformers of a substituted cyclohexane is primarily determined by steric strain, particularly the unfavorable 1,3-diaxial interactions.[1][2] These are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring, located at the third and fifth carbon atoms.[1][2] Larger substituents experience greater steric strain in the axial position, leading to a preference for the equatorial position.[2]

Conformational Equilibrium of this compound

In this compound, the two chair conformers are in equilibrium. In one conformer, the ethyl group is in the equatorial position and the bromine atom is in the axial position. In the other, the ethyl group is axial and the bromine is equatorial.

Based on the principle of minimizing steric hindrance, the conformer with the larger substituent in the equatorial position is generally more stable.[3] The steric bulk of a substituent is often quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[4] A larger A-value indicates a greater preference for the equatorial position.

The A-value for an ethyl group is approximately 1.8 kcal/mol, while the A-value for a bromine atom is significantly smaller, around 0.2-0.7 kcal/mol.[5][6] This substantial difference in steric bulk strongly suggests that the equilibrium for this compound will heavily favor the conformer where the larger ethyl group occupies the more spacious equatorial position to avoid significant 1,3-diaxial interactions.[7] Therefore, the more stable conformer is predicted to have an equatorial ethyl group and an axial bromine atom.

It is important to note that while A-values are a useful guide, their direct additivity for geminal substituents (substituents on the same carbon) can be inaccurate due to potential interactions between the substituents themselves.[7] For a precise quantitative determination of the energy difference, experimental or computational methods are necessary.

Quantitative Data Summary

The following table summarizes the key energetic parameters relevant to the conformational analysis of this compound. The energy difference between the two conformers can be estimated by the difference in their A-values, though this is an approximation for geminally substituted cyclohexanes.

| Substituent | A-Value (kcal/mol) | 1,3-Diaxial Strain per H (kcal/mol) |

| Ethyl (-CH₂CH₃) | ~1.8 | ~0.9 |

| Bromine (-Br) | ~0.2 - 0.7 | ~0.1 - 0.35 |

Note: 1,3-Diaxial strain values are estimated as half of the A-value, representing the interaction with one axial hydrogen.

Experimental and Computational Protocols

Experimental Determination via Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the ratio of conformers in solution. At room temperature, the ring flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.[8][9]

Methodology:

-

Sample Preparation: Dissolve a sample of this compound in a suitable low-freezing solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

-

NMR Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

-

Tune and shim the spectrometer for optimal resolution at room temperature.

-

-

Low-Temperature Experiment:

-

Gradually lower the temperature of the sample in the NMR probe, acquiring spectra at various temperature points.

-

Monitor the spectra for the decoalescence of signals, which indicates that the rate of ring flipping has become slow enough to resolve the individual conformers.

-

-

Data Acquisition and Analysis:

-

Once the signals for the axial and equatorial conformers are well-resolved, acquire a high-quality ¹H or ¹³C NMR spectrum.

-

Integrate the signals corresponding to a specific proton or carbon in each of the two conformers. The ratio of the integrals directly corresponds to the population ratio of the two conformers at that temperature.

-

Calculate the equilibrium constant (Keq = [equatorial-ethyl]/[axial-ethyl]).

-

Determine the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.[2]

-

Computational Chemistry Analysis

Computational chemistry provides a theoretical means to calculate the relative energies of different conformers. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used methods that offer a good balance of accuracy and computational cost for this type of analysis.[10][11]

Methodology:

-

Structure Generation:

-

Using a molecular modeling software (e.g., Avogadro, GaussView), build the 3D structures of the two chair conformers of this compound:

-

Conformer 1: Ethyl group equatorial, Bromine axial.

-

Conformer 2: Ethyl group axial, Bromine equatorial.

-

-

-

Geometry Optimization:

-

Perform a geometry optimization for each conformer using a suitable computational chemistry software package (e.g., Gaussian, ORCA).

-

A common and effective level of theory for this purpose is DFT with the B3LYP functional and a Pople-style basis set such as 6-31G(d).[10] This will find the lowest energy structure for each conformer.

-

-

Energy Calculation:

-

Following geometry optimization, perform a single-point energy calculation at a higher level of theory to obtain more accurate energies. For instance, MP2 with a larger basis set (e.g., 6-311+G(d,p)) can provide improved energy values.[11]

-

-

Data Analysis:

-

The difference in the calculated electronic energies of the two optimized conformers provides the relative energy difference (ΔE). This value can be used to estimate the enthalpy difference (ΔH°) between the conformers.

-

To obtain the Gibbs free energy difference (ΔG°), a frequency calculation must be performed on the optimized geometries to obtain thermal corrections, including zero-point vibrational energy and entropic contributions.

-

Visualizations

The following diagrams illustrate the key concepts in the conformational analysis of this compound.

Caption: Conformational equilibrium of this compound.

Caption: 1,3-Diaxial interactions in the less stable conformer.

Caption: Low-Temperature NMR experimental workflow.

Caption: Computational chemistry workflow for conformational analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. sites.ualberta.ca [sites.ualberta.ca]

- 5. fiveable.me [fiveable.me]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 8. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Stereoisomers and Chirality of 1-Bromo-1-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 1-Bromo-1-ethylcyclohexane, a halogenated cyclic alkane. The document details the molecule's chirality, potential stereoisomers, and methods for its synthesis and characterization. Experimental protocols and data are presented to facilitate further research and application in fields such as organic synthesis and drug development.

Introduction to this compound

This compound is a tertiary alkyl halide with the chemical formula C₈H₁₅Br. Its structure consists of a cyclohexane (B81311) ring substituted with a bromine atom and an ethyl group at the same carbon atom (C1). The presence of four different substituents around the C1 carbon atom confers chirality to the molecule, making it a subject of interest for stereochemical studies. Understanding the stereoisomerism of this compound is crucial for its application in stereoselective reactions and the synthesis of chiral molecules.

Chirality and Stereoisomerism

The key to the stereochemistry of this compound lies in the tetrahedral carbon atom at position 1. This carbon is bonded to four distinct groups:

-

A bromine atom (-Br)

-

An ethyl group (-CH₂CH₃)

-

A methylene (B1212753) group of the cyclohexane ring (-CH₂-) that is part of a larger ring structure.

-

Another methylene group of the cyclohexane ring (-CH₂-) that is also part of the same ring structure.

Although the two connections to the cyclohexane ring are both methylene groups, they are part of a single ring system and are therefore considered different pathways around the ring from the perspective of the C1 carbon. This makes the C1 carbon a stereocenter.

Due to the presence of a single stereocenter, this compound exists as a pair of enantiomers: (R)-1-Bromo-1-ethylcyclohexane and (S)-1-Bromo-1-ethylcyclohexane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.

Synthesis of this compound

The synthesis of this compound typically proceeds from commercially available precursors, resulting in a racemic mixture of the two enantiomers. Two common synthetic routes are outlined below.

From 1-Ethylcyclohexanol (B155962) (Sɴ1 Reaction)

This method involves the nucleophilic substitution of the hydroxyl group in 1-ethylcyclohexanol with a bromine atom.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-ethylcyclohexanol.

-

Reagent Addition: Slowly add an excess of concentrated hydrobromic acid (48% aqueous solution) to the alcohol at room temperature with vigorous stirring. Alternatively, phosphorus tribromide (PBr₃) can be used as the brominating agent, typically in an inert solvent like diethyl ether at 0 °C.

-

Reaction Conditions: Heat the mixture to reflux for several hours to ensure complete reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

From 1-Ethylcyclohexene (B74122) (Electrophilic Addition)

This method involves the electrophilic addition of hydrogen bromide across the double bond of 1-ethylcyclohexene.

Experimental Protocol:

-

Reaction Setup: Dissolve 1-ethylcyclohexene in a suitable inert solvent (e.g., dichloromethane (B109758) or diethyl ether) in a reaction vessel.

-

Reagent Addition: Bubble anhydrous hydrogen bromide gas through the solution, or add a solution of HBr in acetic acid, at a low temperature (typically 0 °C).

-

Reaction Conditions: Stir the mixture at low temperature until the reaction is complete, as indicated by TLC or GC analysis.

-

Work-up: Quench the reaction by adding a cold, dilute solution of sodium bicarbonate. Separate the organic layer, wash with water and brine.

-

Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate in vacuo to yield the crude product, which can be purified by vacuum distillation.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group protons (a quartet and a triplet), and complex multiplets for the cyclohexane ring protons. |

| ¹³C NMR | A signal for the quaternary carbon bonded to bromine, signals for the ethyl group carbons, and signals for the cyclohexane ring carbons. |

| IR Spectroscopy | Characteristic C-Br stretching vibration, along with C-H stretching and bending vibrations for the alkyl groups. |

| Mass Spectrometry | The molecular ion peak and characteristic isotopic pattern for a bromine-containing compound. |

Note: Specific chemical shifts and coupling constants would be determined from the actual spectra. Spectroscopic data for this compound can be found in chemical databases such as the Chemical Cloud Database (ChemCD) under CAS number 931-95-3.[1]

Resolution of Enantiomers

As this compound is a chiral molecule synthesized as a racemic mixture, the separation of its enantiomers is a critical step for stereospecific applications. Chiral chromatography is a powerful technique for this purpose.

Experimental Protocol (General for Chiral Gas Chromatography):

-

Instrumentation: A gas chromatograph (GC) equipped with a chiral stationary phase (CSP) capillary column is required. Cyclodextrin-based columns are often effective for separating halogenated hydrocarbons.

-

Sample Preparation: Prepare a dilute solution of the racemic this compound in a volatile, non-polar solvent such as hexane (B92381) or dichloromethane.

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

-

Oven Temperature Program: An initial isothermal period followed by a temperature ramp is typically used to achieve good separation. The optimal temperature program needs to be determined empirically.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector: A flame ionization detector (FID) is commonly used.

-

-

Analysis: Inject a small volume of the prepared sample. The two enantiomers should elute at different retention times, appearing as two separate peaks in the chromatogram. The ratio of the peak areas corresponds to the enantiomeric ratio.

Note: The specific chiral column and GC parameters would need to be optimized for the best resolution of the enantiomers of this compound.

Quantitative Data

| Property | Value |

| Molecular Formula | C₈H₁₅Br |

| Molecular Weight | 191.11 g/mol |

| CAS Number | 931-95-3 |

Conclusion

This compound is a chiral tertiary alkyl halide that exists as a pair of enantiomers due to the presence of a stereocenter at the C1 position. It can be synthesized from 1-ethylcyclohexanol or 1-ethylcyclohexene, yielding a racemic mixture. Standard spectroscopic techniques can be used for its characterization. The resolution of its enantiomers can be achieved using chiral chromatography. This technical guide provides the foundational knowledge and experimental frameworks necessary for the synthesis, characterization, and stereochemical analysis of this compound, which can serve as a valuable building block in stereoselective synthesis and drug discovery.

References

An In-depth Technical Guide to the General Reactivity of Tertiary Alkyl Halides: The Case of 1-Bromo-1-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary alkyl halides are a pivotal class of organic compounds, characterized by a halogen atom attached to a tertiary carbon. Their unique structural arrangement precludes bimolecular substitution (SN2) pathways due to steric hindrance, making them ideal substrates for studying unimolecular reactions. This guide provides a comprehensive overview of the reactivity of tertiary alkyl halides, focusing on the competitive unimolecular substitution (SN1) and elimination (E1) pathways. Using 1-Bromo-1-ethylcyclohexane as a central example, we delve into the mechanistic underpinnings, influencing factors, quantitative analysis, and experimental considerations relevant to professionals in chemical research and drug development.

Core Reactivity Principles of Tertiary Alkyl Halides

The defining characteristic of tertiary alkyl halides is their propensity to undergo reactions via a carbocation intermediate.[1] When dissolved in a polar, weakly nucleophilic/basic solvent, the carbon-halogen bond ionizes in a slow, rate-determining step to form a relatively stable tertiary carbocation and a halide anion.[2] This common intermediate is the branch point for two competing reaction pathways: SN1 and E1.[3]

-

Unimolecular Nucleophilic Substitution (SN1): In this pathway, a solvent molecule or another weak nucleophile attacks the planar, sp²-hybridized carbocation.[2] This step is typically fast and results in the formation of a substitution product.

-

Unimolecular Elimination (E1): In this pathway, a solvent molecule acts as a weak base, abstracting a proton from a carbon atom adjacent (beta) to the carbocation center.[2] The electrons from the C-H bond then form a new pi bond, resulting in an alkene.

Due to the shared rate-determining step, SN1 and E1 reactions are always in competition and often yield a mixture of substitution and elimination products.[3]

The Central Role of the Carbocation Intermediate

The stability of the carbocation intermediate is the single most critical factor governing the reactivity of tertiary alkyl halides.[4] Tertiary carbocations are stabilized by two main effects:

-

Inductive Effect: The electron-donating nature of the three alkyl groups attached to the positively charged carbon helps to disperse the positive charge.

-

Hyperconjugation: The overlap of adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation further delocalizes the positive charge.

For a substrate like this compound, the departure of the bromide ion generates the 1-ethylcyclohexyl cation. This tertiary carbocation is relatively stable, and because any potential rearrangement (like a hydride shift) would lead to a less stable secondary carbocation, rearrangements are not a significant competing pathway in its simple solvolysis.[1] The final product distribution is therefore primarily dictated by the subsequent reactions of this unrearranged carbocation.

Case Study: Solvolysis of this compound

When this compound is heated in a polar protic solvent such as ethanol (B145695), it undergoes solvolysis to yield a mixture of SN1 and E1 products.

-

SN1 Product: The ethanol molecule acts as a nucleophile, attacking the 1-ethylcyclohexyl cation. Subsequent deprotonation of the resulting oxonium ion by another ethanol molecule yields 1-ethoxy-1-ethylcyclohexane .

-

E1 Products: The ethanol molecule acts as a base, abstracting a beta-proton. There are three distinct beta-carbons from which a proton can be removed, leading to two possible alkene products (due to symmetry):

-

1-Ethylcyclohexene (Zaitsev product): Formed by removing a proton from the adjacent methylene (B1212753) group in the ring. This is the more substituted and generally more stable alkene.

-

Ethylidenecyclohexane (Hofmann-type product): Formed by removing a proton from the methylene group of the ethyl substituent. This is the less substituted alkene.

-

According to Zaitsev's rule, elimination reactions that can produce constitutional isomers of alkenes tend to favor the formation of the more substituted (and thus more thermodynamically stable) alkene. Therefore, 1-ethylcyclohexene is expected to be the major elimination product.

Visualization of Reaction Pathways

SN1 and E1 Competing Pathways

The diagram below illustrates the formation of the common carbocation intermediate from this compound and the subsequent competing SN1 and E1 pathways.

Caption: Competing SN1 and E1 pathways for this compound.

Factors Influencing the SN1/E1 Ratio

The ratio of substitution to elimination products is not fixed and can be influenced by several key experimental parameters.

Caption: Key factors determining the competition between SN1 and E1 reactions.

-

Temperature: Increasing the reaction temperature generally favors the E1 pathway over the SN1 pathway.[3] Elimination reactions result in an increase in the number of molecules, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable.[3]

-

Nucleophile/Base: For the competing SN1/E1 reactions, the reagent (often the solvent) is typically a weak base and a weak nucleophile (e.g., water, ethanol).[3] If a strong, bulky base (like potassium tert-butoxide) were introduced, the mechanism would shift from E1 to a bimolecular E2 pathway, which would then overwhelmingly favor elimination.

-